SJ-Bis
Description
Historical Discovery and Nomenclature of this compound
The discovery of this compound emerged from systematic investigations into the chemical stability and biological activity of arylmethylidenepyrazolinone compounds, particularly in the context of SJ-172550 research. Chemical analysis revealed that this compound functions as a degradation product of SJ-172550, identified through sophisticated analytical techniques including liquid chromatography-mass spectrometry. The nomenclature "this compound" reflects its structural relationship to the parent compound SJ-172550, where the "bis" designation indicates the presence of two similar molecular units within the chemical structure.
Research conducted on the chemical instability of SJ-172550 demonstrated that this compound undergoes spontaneous degradation under physiological conditions, yielding this compound as a primary byproduct. The identification process involved comprehensive analytical characterization, where researchers synthesized authentic samples of the presumed degradation product to confirm structural identity through comparative analysis. This discovery process highlights the importance of chemical stability studies in drug development, as metabolic products can significantly influence biological activity profiles.
The temporal relationship between SJ-172550 and this compound reveals dynamic equilibrium conditions, where the compounds can interconvert under specific chemical environments. Mass spectrometry analysis documented this phenomenon, showing that solutions containing this compound can eventually adopt characteristics associated with the parent compound, suggesting reversible chemical transformations under certain conditions. This discovery has profound implications for understanding the true biological activity profiles of compounds within this chemical family.
Structural Classification Within the Bis-Compound Family
This compound belongs to the extensive family of bis-compounds, characterized by the presence of two similar structural units connected through various chemical linkages. The molecular formula of this compound is documented as C32H31ClN4O6, indicating a complex organic structure containing carbon, hydrogen, chlorine, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration. This molecular composition places this compound within the category of organochlorine compounds with heterocyclic nitrogen-containing rings.
The structural classification of this compound relates closely to pyrazolone derivatives, which represent a significant class of five-membered nitrogen-containing heterocyclic compounds with diverse biological activities. These compounds have attracted considerable attention due to their pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. The pyrazolone scaffold provides a versatile framework for chemical modifications, allowing researchers to develop compounds with enhanced selectivity and potency.
Within the broader context of bis-compound families, this compound demonstrates structural characteristics similar to other bis-pyrazoline derivatives that have been synthesized and evaluated for various biological activities. These compounds typically exhibit enhanced biological activity compared to their monomeric counterparts, attributed to increased binding affinity and improved pharmacokinetic properties. The structural features of this compound position it within this specialized category of dimeric heterocyclic compounds designed for targeted biological applications.
| Structural Parameter | This compound Characteristics | Comparative Analysis |
|---|---|---|
| Molecular Formula | C32H31ClN4O6 | Complex heterocyclic structure |
| Compound Classification | Bis-pyrazolone derivative | Member of nitrogen heterocycle family |
| Functional Groups | Chlorinated aromatic, nitrogen heterocycles | Enhanced selectivity features |
| Structural Complexity | High molecular weight, multiple rings | Designed for specific target interaction |
Role of this compound in Targeted Molecular Therapeutics
This compound functions as a selective Mouse Double Minute X antagonist, representing a crucial advancement in the development of targeted molecular therapeutics designed to modulate specific protein-protein interactions. Mouse Double Minute X represents a critical regulatory protein involved in cellular growth control and apoptosis pathways, making it an attractive target for therapeutic intervention in various disease states. The selective antagonism demonstrated by this compound provides researchers with a valuable chemical tool for investigating the biological functions of Mouse Double Minute X in cellular systems.
The mechanism of action for this compound involves competitive inhibition of Mouse Double Minute X-p53 protein interactions, a pathway fundamental to cellular tumor suppression mechanisms. Research has demonstrated that effective Mouse Double Minute X inhibition can result in p53-dependent cell death in specific cellular contexts, highlighting the therapeutic potential of compounds within this chemical class. The selectivity profile of this compound distinguishes it from other inhibitors that may interact with multiple cellular targets, providing enhanced specificity for research applications.
Comparative studies between this compound and related compounds, including SJ-172550, have revealed important differences in biological activity profiles. While SJ-172550 demonstrates ability to compete with p53-derived peptide binding to Mouse Double Minute X with measurable activity, this compound showed inability to bind Mouse Double Minute X under in vitro experimental conditions. This observation suggests that the structural modifications present in this compound significantly alter its binding characteristics, potentially eliminating unwanted biological activities while maintaining chemical stability.
The development of this compound represents part of broader efforts to create chemical probes with improved pharmacological properties for studying protein function in biological systems. These efforts focus on developing compounds that demonstrate reversible inhibition mechanisms, enhanced selectivity profiles, and reduced propensity for non-specific interactions. The chemical stability characteristics of this compound, derived from its relationship to SJ-172550, provide insights into structure-activity relationships that guide future compound development within this therapeutic area.
| Therapeutic Parameter | This compound Performance | Research Implications |
|---|---|---|
| Mouse Double Minute X Selectivity | Selective antagonist activity | Targeted protein interaction modulation |
| Binding Affinity | Unable to bind Mouse Double Minute X in vitro | Altered activity profile compared to parent compound |
| Chemical Stability | Enhanced stability vs parent compound | Improved experimental reliability |
| Research Applications | Chemical probe for biological studies | Tool for understanding protein function |
Properties
Molecular Formula |
C32H31ClN4O6 |
|---|---|
Molecular Weight |
603.07 |
IUPAC Name |
Methyl 2-(4-(bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)-2-chloro-6-ethoxyphenoxy)acetate |
InChI |
InChI=1S/C32H31ClN4O6/c1-5-42-25-17-21(16-24(33)30(25)43-18-26(38)41-4)29(27-19(2)34-36(31(27)39)22-12-8-6-9-13-22)28-20(3)35-37(32(28)40)23-14-10-7-11-15-23/h6-17,27-29H,5,18H2,1-4H3 |
InChI Key |
SPJYQFVVLUMWNT-UHFFFAOYSA-N |
SMILES |
O=C(OC)COC1=C(OCC)C=C(C(C2C(C)=NN(C3=CC=CC=C3)C2=O)C4C(C)=NN(C5=CC=CC=C5)C4=O)C=C1Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SJ-Bis; SJBis; SJ Bis |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of SJ-Bis with Structurally and Functionally Related Compounds
Chemical Stability and Reactivity
This compound and its parent compound, SJ-172550, share a reactive arylmethylidenepyrazolinone core, which is prone to hydrolysis and dynamic equilibrium in solution. Key findings include:
- SJ-172550 : Degrades rapidly (within hours) in buffered solutions, forming this compound and other byproducts (e.g., degradation product 4) .
- This compound : Exhibits greater chemical stability than SJ-172550 but lacks MDMX-binding activity, rendering it pharmacologically inert .
- C646: A structurally related p300 inhibitor with a furylmethylidenepyrazolinone scaffold. Like SJ-172550, C646’s specificity has been questioned due to its promiscuous reactivity with nucleophiles (e.g., cysteine residues), a hallmark of Pan-Assay Interference Compounds (PAINS) .
Table 1: Stability and Reactivity Profiles
| Compound | Core Structure | Stability (pH 7.5, 37°C) | PAINS Classification (BadApple Score) |
|---|---|---|---|
| SJ-172550 | Arylmethylidenepyrazolinone | Unstable (t½ ~2–4 hours) | 497 (High-risk PAINS) |
| This compound | Degraded pyrazolinone | Stable | Not assessed |
| C646 | Furylmethylidenepyrazolinone | Moderate | 520 (High-risk PAINS) |
Pharmacological Activity and Target Specificity
- Lack of cellular activity : Fails to disrupt MDMX-p53 interactions in cellular assays despite in vitro binding .
- This compound: No binding to MDMX observed, confirming its role as a non-active metabolite .
- Comparison to PAINS compounds: The arylmethylidenepyrazolinone scaffold is classified as a high-risk PAINS motif due to electrophilic reactivity, leading to false-positive hits in target-based screens. This aligns with the promiscuity observed in SJ-172550 and C646 .
Table 2: Target Engagement and PAINS Characteristics
| Compound | Target | Binding Affinity (IC₅₀) | PAINS Alert (cApp/BadApple) |
|---|---|---|---|
| SJ-172550 | MDMX | ~5 µM (in vitro) | Yes (Alkylidene heterocycle) |
| This compound | MDMX | No binding | Not applicable |
| C646 | p300 | ~400 nM (in vitro) | Yes (Furylmethylidenepyraz.) |
Structural and Functional Analogues
- SJ-Alkyne : A derivative of SJ-172550 used in click chemistry assays. Competes with this compound at high concentrations, suggesting shared degradation pathways .
- PAINS-containing inhibitors: Compounds with pyrazolinone or related scaffolds (e.g., thioredoxin inhibitors) often exhibit similar instability and off-target effects, necessitating rigorous validation via orthogonal assays .
Preparation Methods
Multi-Step Coupling Strategy Involving Diamine Intermediates
A plausible route involves the condensation of a diamine linker with two equivalents of a pre-functionalized heterocyclic unit. For example:
-
Synthesis of Heterocyclic Halides :
-
A pyrrolidine or imidazoline core functionalized with a bromo or iodo group could be prepared via Appel reaction (using CBr₄/PPh₃) or mesylation followed by halogenation.
-
Example: Treatment of nitroxide carbinol 18 (from) with CBr₄/PPh₃ yields bromide 20a (78% yield), a potential precursor for Suzuki-Miyaura coupling.
-
-
Linker Introduction :
-
Final Functionalization :
One-Pot Domino Process for Bis-Heterocycle Formation
Domino reactions offer efficiency by combining multiple steps in a single vessel. A three-component reaction involving a diketone, diamine, and nitrile could yield bis-imidazolines, as demonstrated in:
-
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazoline Formation | H₄SiW₁₂O₄₀-SiO₂, reflux | 85–95 | |
| Oxidation to Quinone | H₂O₂/tungstate, pH 2–3 | 65–78 | |
| Halogenation | CBr₄/PPh₃, THF, 0°C to RT | 70–78 |
Catalytic and Mechanistic Insights
Role of Heteropolyacid Catalysts
Tungstosilicic acid (H₄SiW₁₂O₄₀) immobilized on SiO₂ proves effective in cyclocondensation reactions, facilitating imidazoline formation via activation of nitriles and amines. The acidic sites promote nucleophilic attack of amines on nitriles, followed by cyclization (Scheme 1).
Oxidation Resistance in Nitroxide Synthesis
For nitroxide-containing analogs (e.g., 1 in), stabilization against reduction is critical. Using tetraethylpyrrolidine backbones and avoiding β-hydrogens enhances stability in biological matrices (e.g., blood, tissue homogenates). Decarboxylation and oxidation steps must be carefully controlled to prevent byproduct formation.
Challenges and Optimization Strategies
Byproduct Mitigation
-
Decarboxylation Control : Acidic hydrolysis of ester 5 (from) generates unstable dicarboxylic acid 7 , requiring immediate decarboxylation at reflux to avoid decomposition.
-
Diastereomer Separation : Cationic intermediates (e.g., 17a/b ) may form diastereomers, necessitating chiral resolution techniques or crystallization from polar aprotic solvents.
Q & A
Basic: How to formulate a focused research question on SJ-Bis?
Methodological Answer:
A robust research question should:
- Define boundaries : Narrow the scope to avoid broad inquiries (e.g., "How does this compound interact with X receptor under Y conditions?" instead of "What does this compound do?"). Use literature gaps to identify specificity .
- Ensure feasibility : Verify data availability (e.g., prior studies on analogous compounds) and alignment with analytical tools (e.g., spectroscopy, computational models) .
- Avoid ambiguity : Use precise terminology (e.g., "mechanism of action," "kinetic parameters") and avoid double-barreled questions .
Example Framework:
| Component | Example for this compound |
|---|---|
| Population/System | In vitro neuronal cell lines |
| Intervention/Phenomenon | This compound exposure at 10–100 μM concentrations |
| Outcome | Apoptosis markers (e.g., caspase-3 activation) |
Basic: What are key considerations for a literature review on this compound?
Methodological Answer:
- Systematic searches : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Prioritize peer-reviewed journals over preprints .
- Critical appraisal : Evaluate methodologies in prior studies (e.g., sample sizes, controls) to identify inconsistencies or gaps. For example, conflicting results on this compound’s solubility might highlight a need for standardized protocols .
- Thematic categorization : Organize findings into tables (e.g., synthesis methods, biological targets) to map trends and unresolved questions .
Basic: What experimental methods are used for initial this compound characterization?
Methodological Answer:
- Structural analysis : X-ray crystallography or NMR for atomic-level resolution .
- Physicochemical profiling : HPLC for purity, DSC for thermal stability .
- Biological assays : Dose-response curves (IC50/EC50) in target systems. Ensure controls (e.g., solvent-only) to isolate this compound-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
